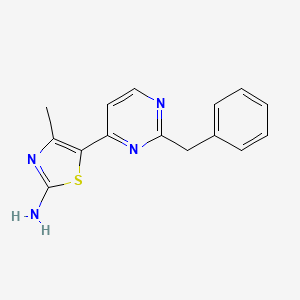
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine
Vue d'ensemble
Description
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine, also known as BPMT, is a synthetic compound that has been used in a variety of scientific research applications. BPMT is a member of the pyrimidine family, and is composed of a benzyl group, a methyl group, and a thiazole ring. BPMT is a versatile compound, and has been used in a variety of research fields, including biochemistry and physiology.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interaction Studies
- Research on compounds structurally similar to 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, has focused on understanding their crystal and molecular structures. These studies reveal conformational differences and hydrogen-bonding interactions, which are significant for designing new molecules with desired properties (Odell et al., 2007).
Synthesis and Characterization of Derivatives
- The synthesis and structural characterization of derivatives of this compound, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, are important in medicinal chemistry. These processes involve various spectroscopic methods and help in understanding the molecular conformations and interactions (Murugavel et al., 2016).
Exploration of Antimicrobial Properties
- Certain derivatives, such as 3-aryl-2-(2-aryl/benzyl-4-methylthiazole-5-yl)thiazolidin-4-one, have been synthesized and evaluated for their antimicrobial properties. This indicates the potential of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine and its derivatives in the development of new antimicrobial agents (Shelke et al., 2012).
Lipo-Oxygenase Inhibition Studies
- Research on analogs of this compound, such as 3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines, has shown potential as inhibitors of lipo-oxygenase, an enzyme implicated in various inflammatory processes. This suggests its relevance in the field of anti-inflammatory drug development (Asghari et al., 2015).
Antitumor Activity Exploration
- Some studies focus on the synthesis and evaluation of derivatives for their antitumor activities. These investigations are crucial for understanding the potential of this compound in cancer therapy (Vijaya Laxmi et al., 2019).
Investigation in Neuroscience and Pharmacology
- Aminopyrimidine derivatives of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine have been evaluated as agonists for neurological receptors like 5-HT1A, indicating their significance in neuroscience and pharmacological research (Dounay et al., 2009).
Propriétés
IUPAC Name |
5-(2-benzylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-14(20-15(16)18-10)12-7-8-17-13(19-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLRIHPFIHWKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-6-[diethoxyphosphoryl(difluoro)methyl]naphthalene-2-carbonitrile](/img/structure/B1382957.png)

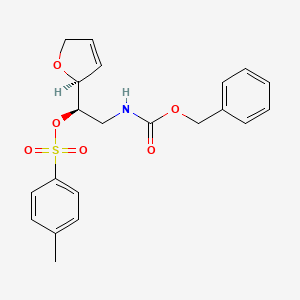

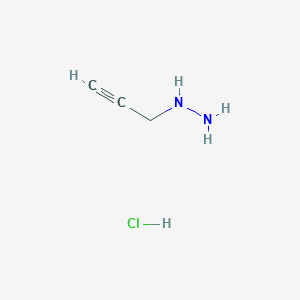
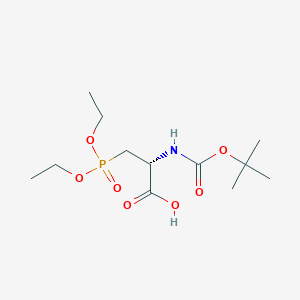
![Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-](/img/structure/B1382967.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)
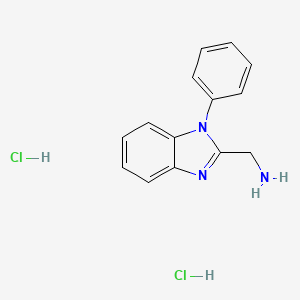
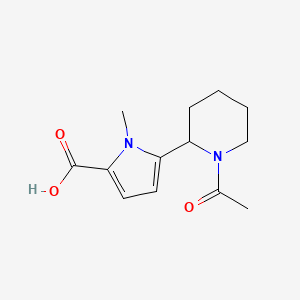

amine hydrochloride](/img/structure/B1382976.png)